molecular formula C4H5ClN2S B1426158 5-chloro-N-methyl-1,3-thiazol-2-amine CAS No. 37660-89-2

5-chloro-N-methyl-1,3-thiazol-2-amine

Cat. No.: B1426158
CAS No.: 37660-89-2
M. Wt: 148.61 g/mol
InChI Key: AURZOMYJKGRSBC-UHFFFAOYSA-N
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Description

Thiazoles are nitrogen-containing heterocyclic compounds with a five-membered ring structure containing both sulfur and nitrogen atoms. This compound has a molecular weight of 148.61 g/mol.

Scientific Research Applications

5-chloro-N-methyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in various chemical reactions and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of herbicides and other agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with chlorinating agents under controlled conditions. One common method is the chlorination of 2-aminothiazole using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position of the thiazole ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired position without affecting other functional groups .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Amino or thiol-substituted thiazoles

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorothiazole: Similar structure but lacks the N-methyl group.

    5-Chloro-2-thiazolamine: Another closely related compound with similar properties.

Uniqueness

5-chloro-N-methyl-1,3-thiazol-2-amine is unique due to the presence of the N-methyl group, which can influence its reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with specific molecular targets compared to its non-methylated counterparts.

Properties

IUPAC Name

5-chloro-N-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURZOMYJKGRSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37660-89-2
Record name 5-chloro-N-methyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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